Technical Monograph: Methyl 2-iodo-5-methoxybenzoate
Technical Monograph: Methyl 2-iodo-5-methoxybenzoate
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 2-iodo-5-methoxybenzoate (CAS: 857599-37-2 ) is a high-value halogenated building block used primarily in the synthesis of complex biaryl scaffolds via palladium-catalyzed cross-coupling reactions. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the ester, providing a highly reactive site for oxidative addition, while the meta-methoxy group serves as a versatile handle for further electronic tuning or hydrogen bond acceptor placement. This guide details its identification, validated synthetic pathways, and application in chemoselective transformations.
Compound Profile & Identification
The precise regiochemistry of this compound is critical, as positional isomers (e.g., methyl 5-iodo-2-methoxybenzoate) possess significantly different electronic properties and CAS numbers.
Chemical Identity Table[1]
| Parameter | Specification |
| Chemical Name | Methyl 2-iodo-5-methoxybenzoate |
| CAS Number | 857599-37-2 |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| SMILES | COC1=CC(OC)=C(I)C=C1C(=O)OC |
| MDL Number | MFCD12923253 |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
Note on Isomerism: Researchers must distinguish this compound from its isomer, Methyl 5-iodo-2-methoxybenzoate (CAS 40757-09-3) . The 2-iodo position in the subject compound offers unique steric protection and reactivity profiles in Suzuki-Miyaura couplings compared to the 5-iodo analog.
Validated Synthetic Protocols
Synthesis of Methyl 2-iodo-5-methoxybenzoate is most reliably achieved via the esterification of 2-iodo-5-methoxybenzoic acid (CAS 5454-94-4) . While Fischer esterification (MeOH/H₂SO₄) is possible, the Alkylation Method (MeI/K₂CO₃) is preferred in medicinal chemistry contexts for its mild conditions, absence of acidic byproducts, and high yield (>95%).
Protocol: Base-Promoted Esterification (Standardized)
Reaction Principle: Nucleophilic attack of the carboxylate anion (generated in situ) on the electrophilic methyl iodide.
Reagents:
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Precursor: 2-Iodo-5-methoxybenzoic acid (1.0 equiv)[1]
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Electrophile: Iodomethane (MeI) (1.5 - 2.0 equiv)
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Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
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Solvent: N,N-Dimethylformamide (DMF) [0.2 M concentration]
Step-by-Step Methodology:
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Activation: Charge a round-bottom flask with 2-iodo-5-methoxybenzoic acid and anhydrous K₂CO₃.
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Solvation: Add DMF and stir at room temperature (25°C) for 15 minutes to generate the carboxylate salt. The suspension may not fully dissolve.[2]
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Alkylation: Add Iodomethane (MeI) dropwise via syringe. Caution: MeI is a volatile alkylating agent; use a fume hood.
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Reaction: Stir the mixture at room temperature for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).
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Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash three times with water (to remove DMF) and once with brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is typically of sufficient purity (>95%) for subsequent couplings. If necessary, recrystallize from Hexane/EtOAc.
Visualization of Synthetic Logic
Figure 1: Alkylation pathway converting the carboxylic acid precursor to the target methyl ester under mild basic conditions.
Reactivity & Applications: The C-I Bond Advantage
The primary utility of Methyl 2-iodo-5-methoxybenzoate is as an electrophile in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker (approx. 65 kcal/mol) than C-Br or C-Cl bonds, allowing for rapid oxidative addition by Pd(0) species.
Chemoselectivity in Suzuki-Miyaura Coupling
In drug discovery, this scaffold is often used to build biaryl systems. The presence of the ester group at the ortho position exerts a steric influence that can prevent homocoupling, while the iodine allows coupling at room temperature or with mild precatalysts.
Mechanism:
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Oxidative Addition: Pd(0) inserts into the C-I bond.
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Transmetallation: The aryl boronic acid transfers its organic group to the Pd center (base-mediated).[3]
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Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility. The labile C-I bond allows access to three major classes of medicinal chemistry intermediates.
Handling & Safety (SDS Summary)
While specific toxicological data for this ester is limited, it should be handled with the standard precautions reserved for alkylating agents and halogenated aromatics.
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Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C (Refrigerate). Light sensitive (iodides can liberate I₂ upon prolonged light exposure, turning yellow/brown).
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Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (hydrolysis of ester).
References
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ChemicalBook. (2025). Methyl 2-iodo-5-Methoxybenzoate Product Description and CAS 857599-37-2 Verification. Retrieved from
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BLD Pharm. (2025). Methyl 2-iodo-5-methoxybenzoate Safety and Properties. Retrieved from
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Royal Society of Chemistry. (2016). Synthesis of 2-iodo-5-methoxybenzoic acid precursors (Supplementary Info). RSC Advances. Retrieved from
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Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling mechanism described in Section 4).
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National Institutes of Health (PubChem). (2025). 2-Iodo-5-methylbenzoic acid (Analogous Precursor Data). Retrieved from
